molecular formula C6H9NO5S B8002759 2-Aminophenol-4-sulfonic acid hydrate CAS No. 70024-42-9

2-Aminophenol-4-sulfonic acid hydrate

Cat. No.: B8002759
CAS No.: 70024-42-9
M. Wt: 207.21 g/mol
InChI Key: MCUGGDKVCGPOFT-UHFFFAOYSA-N
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Description

2-Aminophenol-4-sulfonic acid hydrate, also known as 3-amino-4-hydroxybenzenesulfonic acid hydrate, is an organic compound with the molecular formula C6H7NO4S.H2O. It is commonly used as an intermediate in the synthesis of dyes and pigments. The compound appears as orange to dark red crystals and is known for its stability and solubility in alkaline solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminophenol-4-sulfonic acid hydrate typically involves the reduction of 4-chloro-3-nitrobenzenesulfonic acid. This process includes boiling the nitro compound with sodium hydroxide solution, followed by Béchamp reduction using iron powder or hydrogen . Another method involves the chlorosulfonation of p-nitrochlorobenzene, followed by ammoniation, hydrolysis, acidification, and reduction .

Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale. The process starts with the nitration of sulfanilic acid, followed by reduction and subsequent conversion to the desired product through hydroxylation and sulfonation steps .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-aminophenol-4-sulfonic acid hydrate involves its ability to participate in various chemical reactions due to its functional groups. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with other molecules, making it a valuable intermediate in organic synthesis. In biological systems, it can act as an antioxidant and enzyme inhibitor, targeting specific molecular pathways .

Comparison with Similar Compounds

Uniqueness: 2-Aminophenol-4-sulfonic acid hydrate is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its stability and solubility in alkaline solutions make it particularly valuable in industrial applications .

Properties

IUPAC Name

3-amino-4-hydroxybenzenesulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S.H2O/c7-5-3-4(12(9,10)11)1-2-6(5)8;/h1-3,8H,7H2,(H,9,10,11);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUGGDKVCGPOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70024-42-9
Record name Benzenesulfonic acid, 3-amino-4-hydroxy-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70024-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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